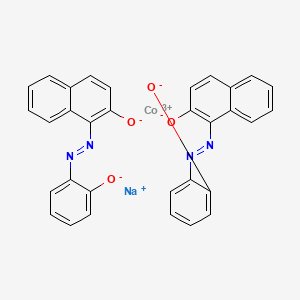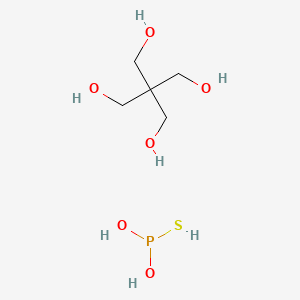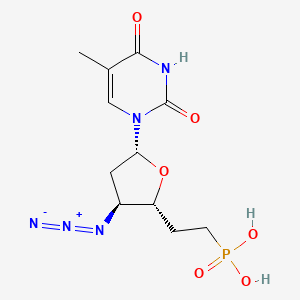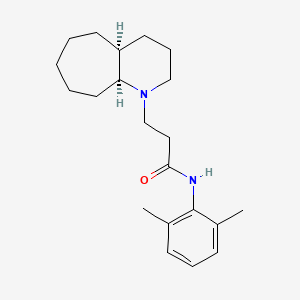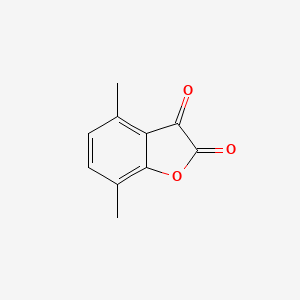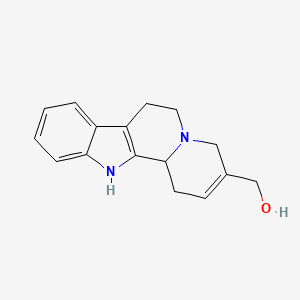
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenothiazine moiety, a phenyl group, and an ethyl ester of isonipecotic acid. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide typically involves multiple steps:
Formation of the Phenothiazine Derivative: The initial step involves the synthesis of 3-(10H-phenothiazin-10-yl)propanoic acid. This can be achieved through the reaction of phenothiazine with propanoic acid under specific conditions.
Coupling with Isonipecotic Acid: The phenothiazine derivative is then coupled with isonipecotic acid to form the desired ester. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) to facilitate the esterification process.
Formation of the Hydrobromide Salt: The final step involves the conversion of the ester into its hydrobromide salt form. This is typically achieved by reacting the ester with hydrobromic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the phenothiazine derivative and isonipecotic acid intermediates.
Optimization of Reaction Conditions: Ensuring optimal reaction conditions to maximize yield and purity.
Purification and Crystallization: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the phenothiazine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and substituted phenothiazine compounds.
Scientific Research Applications
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: It modulates the activity of dopamine and serotonin receptors, leading to altered neurotransmitter levels and effects on mood and cognition.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share structural similarities with the phenothiazine moiety.
Isonipecotic Acid Esters: Other esters of isonipecotic acid, such as those with different alkyl or aryl groups, exhibit similar chemical properties.
Uniqueness
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
14653-24-8 |
|---|---|
Molecular Formula |
C30H34BrNO2S |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl 4-(3-phenothiazin-10-ylpropyl)-1-phenylcyclohexane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C30H33NO2S.BrH/c1-2-33-29(32)30(24-12-4-3-5-13-24)20-18-23(19-21-30)11-10-22-31-25-14-6-8-16-27(25)34-28-17-9-7-15-26(28)31;/h3-9,12-17,23H,2,10-11,18-22H2,1H3;1H |
InChI Key |
SIZMTGJUHFISBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


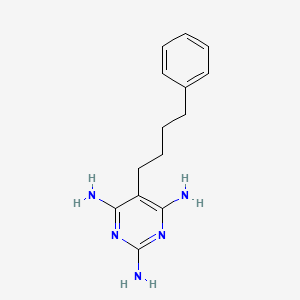

![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
